molecular formula C14H18N4O4S B2996635 N-((1,4-dioxan-2-yl)methyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034598-76-8

N-((1,4-dioxan-2-yl)methyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2996635
CAS No.: 2034598-76-8
M. Wt: 338.38
InChI Key: YBKOTHSBWRCVTF-UHFFFAOYSA-N
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Description

N-((1,4-dioxan-2-yl)methyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c19-13(10-1-4-23-9-10)7-18-6-12(16-17-18)14(20)15-5-11-8-21-2-3-22-11/h1,4,6,9,11,13,19H,2-3,5,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKOTHSBWRCVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,4-dioxan-2-yl)methyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of 1,2,3-triazoles. This compound exhibits a variety of biological activities due to its unique structural features, including a dioxane ring and a thiophene moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound suggests a complex composition that may interact with various biological targets. The presence of nitrogen heterocycles and functional groups enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multistep reactions that utilize the reactivity of 1,2,3-triazoles. Key steps in the synthesis include:

  • Cyclization : Formation of the triazole ring.
  • Functional Group Transformations : Modifications to introduce the dioxane and thiophene functionalities.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.

Antimicrobial Properties

Triazole derivatives are known for their diverse biological activities, particularly their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects against various pathogens:

CompoundMIC (µg/mL)Target Pathogen
Compound A12.5K. pneumoniae
Compound B6.25P. aeruginosa
Nystatin (Control)23Fungal Infections

These findings suggest that this triazole derivative could potentially serve as an effective antimicrobial agent.

Anticancer Activity

Research indicates that triazole derivatives can act as inhibitors for enzymes involved in cell proliferation and survival. For instance:

  • In Vitro Studies : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines such as MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing's sarcoma), with sub-micromolar inhibition of lactate dehydrogenase (LDH), an enzyme associated with cancer metabolism .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells.
  • Antimicrobial Action : Disrupting microbial cell wall synthesis or function.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of triazole derivatives to optimize their biological activity:

  • Study on Triazole Derivatives : A series of triazole compounds were evaluated for their antifungal activity against F. oxysporum, revealing that modifications in the thiophene moiety improved efficacy .
  • Cytotoxicity Assays : Compounds with similar structures showed promising results in inhibiting cancer cell growth in vitro, suggesting that further development could lead to new anticancer therapies .

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